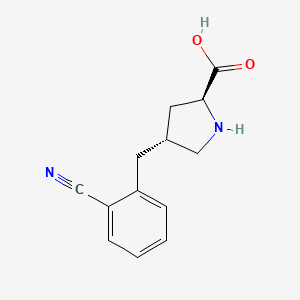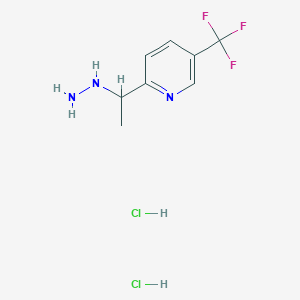![molecular formula C14H17N3O3S B2476831 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1323775-51-4](/img/structure/B2476831.png)
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. The synthetic route often begins with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, azetidine derivatives, and oxadiazole precursors. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Analyse Chemischer Reaktionen
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole include other azetidine and oxadiazole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
5-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: This compound has a piperidine ring instead of an azetidine ring and exhibits different biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and is studied for its anti-tubercular potential.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE](/img/structure/B2476749.png)
![3-(4-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)
![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2476764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2476767.png)



![3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2476771.png)
